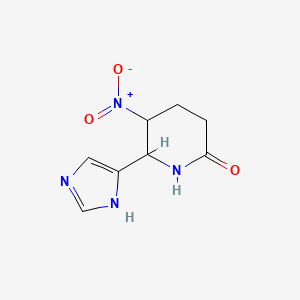![molecular formula C10H14ClNO B6600605 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride CAS No. 1803562-52-8](/img/structure/B6600605.png)
1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride, also known as 4-Amino-3-methylphenyl propan-1-one hydrochloride or AMPPCH, is a widely used chemical compound. It is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C. The compound is widely used in scientific research due to its versatile properties, including its ability to act as an inhibitor, an agonist, and a modulator.
Mécanisme D'action
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride acts as an inhibitor, an agonist, and a modulator in various scientific studies. As an inhibitor, the compound binds to enzymes and prevents them from catalyzing reactions. As an agonist, the compound binds to receptors and activates them, leading to a response. As a modulator, the compound binds to proteins and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride depend on its mechanism of action. As an inhibitor, it can inhibit the activity of enzymes, leading to a decrease in the production of certain compounds. As an agonist, it can activate receptors, leading to an increase in the production of certain compounds. As a modulator, it can modulate the activity of proteins, leading to changes in the production of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride in laboratory experiments include its availability, its low cost, and its versatility. It is also relatively easy to synthesize, making it an ideal compound for laboratory experiments. The main limitation of using this compound in laboratory experiments is its toxicity. It is important to use the compound in a well-ventilated area and to avoid contact with skin or eyes.
Orientations Futures
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride has many potential future applications. It could be used to study the effects of various compounds on the activity of enzymes and receptors, as well as the effects of various compounds on the activity of other proteins. It could also be used to study the effects of various compounds on the production of certain compounds. Additionally, it could be used to study the effects of various compounds on the structure and function of proteins. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.
Méthodes De Synthèse
The most common method for producing 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is through the reaction of 4-aminomethyl phenyl propan-1-one with hydrochloric acid. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C.
Applications De Recherche Scientifique
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is a widely used compound in scientific research due to its versatility. It has been used as an inhibitor, an agonist, and a modulator in various studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as to study the effects of various compounds on the activity of receptors. It has also been used to study the effects of various compounds on the activity of other proteins.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRUDNJKIWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)


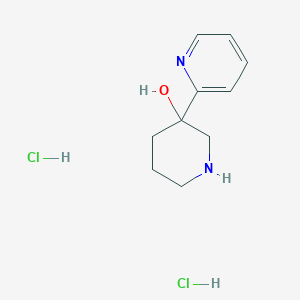
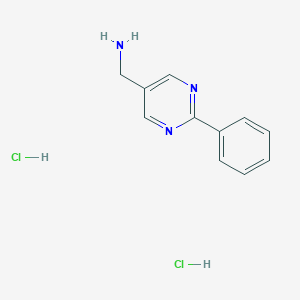
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)
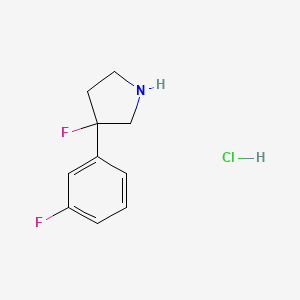
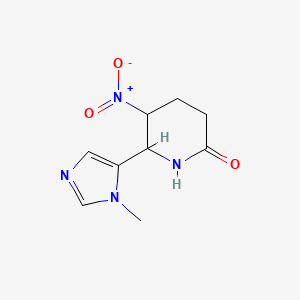
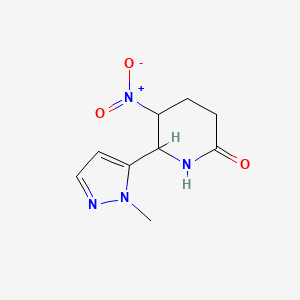
![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

